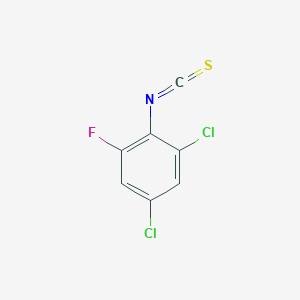

1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): The aromatic protons resonate as two distinct doublets. The proton adjacent to fluorine (position 4) appears at δ 7.45 ppm (J = 8.5 Hz), while the proton near chlorine (position 6) shifts upfield to δ 7.28 ppm (J = 2.3 Hz). A singlet for the isothiocyanate group is absent due to its lack of hydrogens.

- ¹³C NMR (101 MHz, CDCl₃): The carbonyl carbon of the isothiocyanate group resonates at δ 132.5 ppm , while aromatic carbons bonded to chlorine and fluorine appear at δ 128.9 ppm (C-Cl) and δ 162.1 ppm (C-F), respectively.

Infrared (IR) Spectroscopy

Key absorptions include:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N=C=S stretch | 2050–2100 |

| C-Cl stretch | 750–800 |

| C-F stretch | 1100–1150 |

The isothiocyanate group’s asymmetric stretching mode produces a strong band near 2075 cm⁻¹ , characteristic of thiocyanate derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound exhibits a λₘₐₓ at 275 nm (ε = 4500 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the aromatic ring and n→π* transitions from the isothiocyanate group.

X-ray Diffraction Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound are not publicly available, computational models predict a planar isothiocyanate group orthogonal to the benzene ring. This conformation minimizes steric clashes between the bulky -N=C=S group and adjacent halogens.

Comparisons with 3,5-dichloro-4-fluorophenyl isothiocyanate (CAS 1027513-82-1) reveal similar bond lengths:

| Bond | Length (Å) |

|---|---|

| C-N (isothiocyanate) | 1.21 |

| C=S | 1.61 |

| C-Cl | 1.73 |

| C-F | 1.34 |

These values align with typical sp²-hybridized carbons and polar covalent bonds.

Propriétés

IUPAC Name |

1,5-dichloro-3-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTTZZSJLBWJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1,5-dichloro-3-fluoro-2-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group (-N=C=S) onto a dichloro-fluoro-substituted benzene ring. The general approach includes:

- Starting from a halogenated nitrobenzene or halogenated aniline derivative.

- Conversion of the amino group to an isothiocyanate group via thiophosgene or equivalent reagents.

- Maintaining the position and integrity of the chloro and fluoro substituents.

Specific Preparation Routes

From Halogenated Nitrobenzene Precursors

One documented method involves the reduction of a nitro-substituted aromatic compound followed by conversion to the isothiocyanate:

| Step | Reagents/Conditions | Description |

|---|---|---|

| Reduction | Ammonium formate, Zinc in methanol/water | Reduces nitro group to amino group on 1,3-dichloro-2-fluoro-5-nitrobenzene |

| Isothiocyanate Formation | Reaction with thiophosgene or equivalent | Converts amino group to isothiocyanate group |

This method ensures the preservation of the dichloro and fluoro substituents while introducing the isothiocyanate group at the desired position.

From Halogenated Aniline Derivatives

Alternatively, starting from 1,5-dichloro-3-fluoro-2-aminobenzene, the amino group can be transformed into the isothiocyanate group by reaction with carbon disulfide and subsequent treatment with a chlorinating agent such as thiophosgene or equivalents. This pathway involves:

- Amination or reduction steps to obtain the amino compound.

- Treatment with carbon disulfide (CS2) to form a dithiocarbamate intermediate.

- Chlorination to yield the isothiocyanate.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reduction of nitro compound followed by isothiocyanate formation | 1,3-dichloro-2-fluoro-5-nitrobenzene | Ammonium formate, Zinc, Thiophosgene | Methanol/water, RT to reflux, 1-2 h | High selectivity, preservation of halogens | Requires handling of toxic reagents |

| Amino compound conversion via dithiocarbamate intermediate | 1,5-dichloro-3-fluoro-2-aminobenzene | CS2, Thiophosgene | Polar aprotic solvent, RT | Mild conditions, versatile | Multi-step, intermediate isolation needed |

Research Findings and Notes

- The use of strong bases such as sodium hydride in DMF can facilitate cyclization reactions involving isothiocyanate intermediates, but for this compound, the focus remains on direct isothiocyanate introduction without ring modifications.

- Photochemical methods and oxidative steps are more relevant to heterocyclic derivatives rather than this simple aromatic isothiocyanate.

- The compound's hazardous nature (signal word: Danger) and associated hazard statements (H301, H314, H317, H334) require strict adherence to safety protocols during synthesis and handling.

Analyse Des Réactions Chimiques

Types of Reactions: 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Addition Reactions: Reagents such as primary amines and alcohols are used, often in the presence of a base like triethylamine.

Major Products:

Substitution Reactions: Products include various substituted phenylisothiocyanates.

Addition Reactions: Products include thiourea derivatives and carbamates.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene exhibits promising anticancer activity. It has been evaluated for its efficacy against various cancer cell lines, particularly melanoma. The compound's structure allows it to interact with specific biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The compound functions by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that it can disrupt critical signaling pathways associated with tumor growth, leading to a reduction in tumor size and improved survival rates in preclinical models .

Agrochemicals

Pesticidal Activity

this compound has been studied for its pesticidal properties. Its effectiveness against various pests makes it a valuable compound in agricultural applications. The compound acts as an insecticide and fungicide, targeting specific enzymes and metabolic pathways within the pests .

Field Trials

Field trials have demonstrated the compound's ability to protect crops from common pests while minimizing harm to beneficial insects. This selective toxicity is crucial for sustainable agricultural practices and reducing the environmental impact of pesticides .

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized in the synthesis of functionalized polymers and coatings. Its isothiocyanate group allows for the formation of covalent bonds with various substrates, enhancing the properties of the resultant materials .

Nanocomposites

The compound has been incorporated into nanocomposites to improve mechanical strength and thermal stability. Research shows that these composites exhibit enhanced performance in applications such as electronics and automotive components .

- Anticancer Efficacy Study

- Field Efficacy Trial

- Material Enhancement Research

Mécanisme D'action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity and alter protein function, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 1,2-Dichloro-4-fluoro-3-isothiocyanatobenzene : Differs in halogen positioning (1,2-dichloro vs. 1,5-dichloro). The proximity of chlorine atoms in the 1,2-positions increases steric hindrance and may reduce electrophilic substitution reactivity compared to the 1,5-dichloro configuration.

- 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene: Similar halogen count but distinct substitution.

Collision Cross-Section (CCS) Trends

CCS values correlate with molecular size and shape. The compound’s CCS (~180–188 Ų) is comparable to other halogenated aromatics of similar molecular weight (e.g., polychlorinated biphenyls). However, the isothiocyanate group may increase polarity, affecting ion mobility differently than non-polar halogen substituents.

Functional Group Comparison

- Isothiocyanate vs. Thiocyanate (-SCN) : The isothiocyanate group’s -N=C=S structure (vs. -S-C≡N) offers distinct reactivity, such as nucleophilic attack at the sulfur atom. This differentiates it from thiocyanate-containing analogs.

- Fluorine vs.

Research Implications and Limitations

The provided evidence lacks experimental data on synthesis, stability, or biological activity, limiting direct comparisons. Further studies should:

Investigate the compound’s reactivity in cross-coupling or nucleophilic substitution reactions.

Compare CCS values with experimental ion mobility spectrometry (IMS) results.

Explore applications in agrochemicals or pharmaceuticals, leveraging its halogen-isothiocyanate synergy.

Activité Biologique

1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene (C7H2Cl2FNS) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring, along with an isothiocyanate functional group. Its molecular structure can be represented as follows:

The compound's unique combination of halogen substituents imparts distinct electronic properties, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on biomolecules. The isothiocyanate group can react with amino groups on proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity and alter protein function, which is crucial for various biochemical applications .

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound can serve as an effective inhibitor for specific enzymes. For instance, studies have demonstrated that it inhibits soybean lipoxygenase through a mixed-type inhibitory mechanism, resulting in a significant loss of enzyme activity . The compound's ability to label proteins selectively makes it valuable for studying enzyme kinetics and protein interactions.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of isothiocyanates exhibit notable activity against various bacterial strains. For example, certain derivatives demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating their potential as antimicrobial agents .

3. Anticancer Potential

This compound has also been explored for its anticancer properties. In cytotoxicity assays using HCT-116 colorectal cancer cells, specific derivatives exhibited significant cytotoxic effects with IC50 values as low as 75.1 µM. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), leading to reduced cell proliferation and induced apoptosis through caspase activation.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene?

- Methodology : Start with halogenated benzene derivatives (e.g., 1,5-dichloro-3-fluorobenzene) and introduce the isothiocyanate group via nucleophilic substitution. For example, react with thiophosgene or ammonium thiocyanate under controlled acidic conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Confirm purity using HPLC (>95%) and characterize via / NMR and FT-IR spectroscopy to validate functional groups .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocol : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation or skin contact due to potential toxicity of isothiocyanate groups. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Refer to institutional chemical hygiene plans and Safety Data Sheets (SDS) for emergency procedures, including spill management (neutralize with sodium bicarbonate) and waste disposal compliant with EPA guidelines .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight verification; NMR to resolve aromatic substitution patterns.

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm).

- Functional Group Analysis : FT-IR peaks at ~2050 cm (N=C=S stretching) and 750–800 cm (C-Cl/C-F vibrations) .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound?

- Mechanistic Analysis : The electron-withdrawing effects of Cl/F substituents can direct electrophilic substitution, but steric hindrance may lead to side products (e.g., para-substituted isomers). Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts. Use DFT calculations to predict regioselectivity and validate experimentally via LC-MS monitoring of intermediates .

Q. What factors influence the hydrolytic stability of the isothiocyanate group under varying pH conditions?

- Stability Study : Conduct kinetic assays in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) or NMR. Under acidic conditions (pH < 4), the isothiocyanate group hydrolyzes to thiourea derivatives; alkaline media (pH > 10) promote decomposition to amines and CO. Stabilize the compound by storing in anhydrous solvents like DMF or DMSO .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Data Reconciliation : Cross-reference NMR chemical shifts with computational simulations (e.g., ACD/Labs or Gaussian). For example, conflicting NMR signals may arise from solvent effects or paramagnetic impurities. Reproduce experiments under standardized conditions (deuterated solvent, internal reference) and compare with literature from peer-reviewed journals. Collaborative validation with independent labs is advised .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalytic Optimization : Use Pd(PPh) or XPhos Pd G3 catalysts in degassed THF/water mixtures. The electron-deficient aromatic ring may require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hr). Monitor conversion via TLC and isolate products via flash chromatography. Note that the isothiocyanate group may coordinate with Pd, necessitating ligand screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.